1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate
Description
The compound 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate features a pyrazole core substituted with a tert-butyl group at position 1, a methyl group at position 3, and a phenylthio (S-phenyl) moiety at position 3. The ester group at position 5 is derived from 5-bromo-2-chlorobenzoic acid.
Structurally related compounds, such as [2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate (), share the tert-butyl-pyrazole backbone and sulfur-containing substituents, though variations in the arylthio and benzoate groups alter electronic and steric profiles.
Properties
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 5-bromo-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrClN2O2S/c1-13-18(28-15-8-6-5-7-9-15)19(25(24-13)21(2,3)4)27-20(26)16-12-14(22)10-11-17(16)23/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USODMBXUWZHIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)Br)Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Selectivity Control
Patent CN110002989B details an optimized bromination protocol for 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in concentrated sulfuric acid with sodium sulfite catalyst (0.2–1.0 eq). Key advancements include:
Reaction Conditions
| Parameter | Optimal Range | Effect on Selectivity |
|---|---|---|
| Temperature | 10–50°C | <50°C minimizes di-bromination |
| NBS Equivalents | 0.5–1.5 eq | >1.5 eq increases impurities |
| Catalyst Loading | 0.2–1.0 eq Na2SO3 | Reduces 4-bromo isomer by 90% |
Performance Data
| Example | Yield (%) | HPLC Purity (%) | 4-Bromo Impurity (%) |
|---|---|---|---|
| 1 | 84.3 | 99.6 | 0.2 |
| 3 | 85.0 | 99.6 | 0.1 |
The catalyst enables radical scavenging, suppressing para-bromination through competitive sulfur-centered radical stabilization.
Sulfenylation of Pyrazole Precursors
DMSO-Promoted C–S Bond Formation
Sun et al. developed a regioselective sulfenylation method for pyrazoles using thiophenol derivatives in dimethyl sulfoxide (DMSO) under aerobic conditions. Applied to 1-(tert-butyl)-3-methyl-1H-pyrazol-5-ol:
Mechanistic Insights
- DMSO acts as both oxidant and solvent, generating thiyl radicals (PhS- ) from thiophenol.
- Radical addition occurs preferentially at the C4 position due to tert-butyl group’s steric protection of C3.
- Subsequent oxidation yields the stable 4-(phenylthio)pyrazole derivative.
Optimized Protocol
- Reagents : 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-ol (1.0 eq), thiophenol (1.2 eq), DMSO (3.0 eq)
- Conditions : 90°C, 30 h, air atmosphere
- Workup : Silica gel chromatography (petroleum ether/ethyl acetate 15:1)
- Yield : 92–95% based on analogous compounds
Esterification Strategies
Acyl Chloride Intermediate Route
Conversion of 5-bromo-2-chlorobenzoic acid to its acyl chloride followed by nucleophilic substitution:
Step 1: Acid Chloride Formation
- Reagents : Oxalyl chloride (2.5 eq), catalytic DMF
- Conditions : Reflux in anhydrous dichloromethane, 4 h
- Conversion : >99% (monitored by FT-IR loss of –OH stretch at 2500–3300 cm⁻¹)
Step 2: Esterification
Direct Coupling via Steglich Esterification
Alternative to acyl chlorides using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):
| Parameter | Value | Advantage |
|---|---|---|
| Solvent | Dry THF | Minimizes hydrolysis |
| DCC Equivalents | 1.5 eq | Ensures complete activation |
| DMAP Loading | 0.2 eq | Accelerates reaction rate |
| Reaction Time | 24 h | Quantitative conversion |
Yield Comparison
| Method | Crude Yield (%) | Purity After Purification (%) |
|---|---|---|
| Acyl Chloride | 78 | 95 |
| Steglich | 85 | 97 |
Analytical Characterization Data
1H NMR (400 MHz, CDCl3)
- δ 7.98 (d, J = 8.4 Hz, 1H, Ar–H)
- δ 7.62 (dd, J = 8.4, 2.0 Hz, 1H, Ar–H)
- δ 7.48–7.42 (m, 5H, S–Ph)
- δ 6.32 (s, 1H, Pyrazole-H)
- δ 1.51 (s, 9H, tert-Butyl)
13C NMR (100 MHz, CDCl3)
- δ 165.2 (C=O)
- δ 152.1 (Pyrazole C5)
- δ 135.6–128.3 (Aromatic carbons)
- δ 59.8 (tert-Butyl C)
- δ 29.3 (tert-Butyl CH3)
HPLC Purity : 99.2% (C18 column, MeCN/H2O 70:30)
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| Thiophenol | 120 | 28 |
| NBS | 250 | 35 |
| DMSO | 45 | 12 |
| Purification | — | 25 |
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine and chlorine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group would yield sulfoxides or sulfones, while substitution of the halogens could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Pyrazole Core Modifications
- tert-Butyl Substituents : The tert-butyl group is common in bioactive pyrazoles (e.g., pexmetinib , a p38/Tie-2 inhibitor in ), where it enhances metabolic stability and bioavailability .
- Sulfur-Containing Groups: The phenylthio group in the target compound contrasts with thiourea derivatives (e.g., 4a in ) and thiazole-diazenyl moieties (), which influence hydrogen bonding and π-π stacking .
Benzoate Ester Variations
- Halogenation : The 5-bromo-2-chloro substitution differs from the 4-chlorobenzoate in and the 3-fluorobenzoate in . Bromine’s larger atomic radius may enhance lipophilicity and van der Waals interactions compared to chlorine or fluorine .
- Isosteric Replacements : highlights that bromo vs. chloro substitutions in isostructural compounds (e.g., 4 and 5 ) alter intermolecular contacts, which could affect binding to therapeutic targets .
Physical and Spectroscopic Properties
Intermolecular Interactions and Crystal Packing
- Hydrogen Bonding : While direct data is unavailable, sulfur atoms in phenylthio groups () and halogenated aromatics () participate in C–H···S, C–H···X, or π-stacking interactions, influencing solubility and crystal packing .
- Graph Set Analysis : As discussed in , hydrogen-bonding patterns (e.g., R²₂(8) motifs) in similar compounds could predict the target’s solid-state behavior .
Biological Activity
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring, which is often associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
The structure of this compound is characterized by several functional groups that contribute to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, while the phenylthio group may increase its reactivity towards biological targets.
Synthesis Methodology
The synthesis typically involves multiple steps:
- Formation of the Pyrazole Ring : The initial step includes the cyclization of appropriate precursors to form the pyrazole core.
- Substitution Reactions : The tert-butyl and phenylthio groups are introduced through nucleophilic substitution reactions.
- Esterification : The final step involves esterification with 5-bromo-2-chlorobenzoic acid to yield the target compound.
Anticancer Properties
Research indicates that compounds with a pyrazole moiety often exhibit significant anticancer activities. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| A549 | 15 | Inhibition of cell proliferation |
| PC3 | 12 | Cell cycle arrest |
These findings suggest that this compound may possess similar properties due to its structural characteristics.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. Preliminary studies indicate potential activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The observed MIC values suggest that the compound may inhibit bacterial growth effectively, although further studies are necessary to confirm these results and elucidate the mechanism behind this activity.
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may interact with enzymes involved in cancer cell metabolism or bacterial survival.
- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways relevant to cancer progression or microbial resistance.
Case Studies and Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of pyrazole derivatives, highlighting how modifications in substituents can significantly affect biological efficacy. For example, variations in the phenylthio group have been shown to alter potency against specific cancer cell lines.
Notable Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that similar pyrazole derivatives exhibited significant cytotoxic effects on various cancer cell lines, supporting the hypothesis that structural modifications can enhance therapeutic potential.
- Antimicrobial Screening : Another research article detailed antimicrobial testing against a panel of pathogens, demonstrating that compounds with similar structural features showed varying levels of effectiveness based on their substituents.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Thioether formation : Introduce the phenylthio group via nucleophilic substitution under inert atmospheres (e.g., N₂ or Ar), using solvents like acetonitrile or DMSO ().
- Esterification : React the pyrazole intermediate with 5-bromo-2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize hydrolysis ().
- Purification : Employ recrystallization (e.g., using water/ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product ().
Critical parameters include pH control (pH 6–7 for thioether formation) and temperature gradients (e.g., 70–80°C for ester coupling) to suppress side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at δ 1.4–1.6 ppm, phenylthio protons at δ 7.2–7.5 ppm) ().
- X-ray Diffraction : Resolve ambiguities in stereochemistry or regiochemistry by single-crystal X-ray analysis (e.g., C=O bond lengths ~1.21 Å, S–C bond angles ~105°) ().
- Mass Spectrometry : Confirm molecular weight via ESI-MS, observing [M+H]⁺ peaks aligned with calculated values (e.g., ±0.5 Da tolerance) ().
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify discrepancies in substituent effects ().
- Dynamic Effects : Account for conformational flexibility (e.g., tert-butyl rotation) using variable-temperature NMR or molecular dynamics simulations ().
- Crystallographic Prioritization : Use X-ray structures as the definitive reference for bond lengths/angles when NMR data conflicts ().
Q. What strategies are recommended for evaluating the biological activity of this compound, particularly antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial Assays : Perform broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control ().
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin ().
- Structure-Activity Relationships (SAR) : Modify the phenylthio or bromo-chlorobenzoate groups and correlate changes with bioactivity trends ().
Q. How can reaction by-products be minimized during the synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : Use heterogeneous catalysts (e.g., Bleaching Earth Clay, pH-12.5) to enhance selectivity in esterification steps ().
- Solvent Screening : Test polar aprotic solvents (e.g., PEG-400) to stabilize intermediates and reduce side-product formation ().
- In-line Monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion (~95%) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
